molecular formula C8H10N2OS B14572856 Cyclohexanone, 2-(4-thioxo-1,3-diazetidin-2-ylidene)- CAS No. 61539-26-2

Cyclohexanone, 2-(4-thioxo-1,3-diazetidin-2-ylidene)-

Cat. No.: B14572856
CAS No.: 61539-26-2
M. Wt: 182.25 g/mol
InChI Key: HDICNOBUQMAKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 2-(4-thioxo-1,3-diazetidin-2-ylidene)- is a chemical compound known for its unique structure and properties. This compound features a cyclohexanone ring attached to a 1,3-diazetidine ring with a thioxo group at the fourth position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(4-thioxo-1,3-diazetidin-2-ylidene)- typically involves the construction of the 1,3-diazetidine ring followed by the introduction of the thioxo group. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(4-thioxo-1,3-diazetidin-2-ylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thioxo group or the diazetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexanone, 2-(4-thioxo-1,3-diazetidin-2-ylidene)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(4-thioxo-1,3-diazetidin-2-ylidene)- involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2-ylidene-1,3-thiazolidines and 2-ylidene-2,3-dihydro-1,3-thiazoles, which share structural similarities and exhibit comparable biological activities .

Uniqueness

What sets Cyclohexanone, 2-(4-thioxo-1,3-diazetidin-2-ylidene)- apart is its unique combination of a cyclohexanone ring with a 1,3-diazetidine ring and a thioxo group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61539-26-2

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

2-(4-sulfanylidene-1,3-diazetidin-2-ylidene)cyclohexan-1-one

InChI

InChI=1S/C8H10N2OS/c11-6-4-2-1-3-5(6)7-9-8(12)10-7/h1-4H2,(H2,9,10,12)

InChI Key

HDICNOBUQMAKRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=C2NC(=S)N2)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.